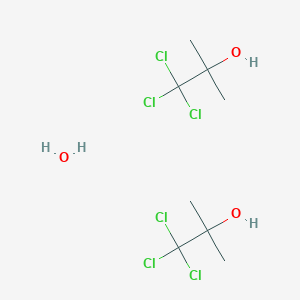

1,1,1-三氯-2-甲基-2-丙醇半水合物

描述

Synthesis Analysis

Chlorobutanol synthesis involves condensing chloroform and acetone with potassium hydroxide as a catalyst. The process yields chlorobutanol at different efficiencies, depending on the reaction conditions, such as temperature and the mole ratio of the reactants. For instance, a study reported a synthesis method yielding a 66.5% theoretical amount when the reaction temperature was maintained between -5°C and 2°C, with a specific mole ratio of CHCl3: Me2CO: KOH (C. Ho & Tsan‐Ching Wang, 1959)^1^. Another improved synthesis method optimized the reaction conditions, achieving a yield of 71% (Manouchehr Saljoughian et al., 1983)^2^.

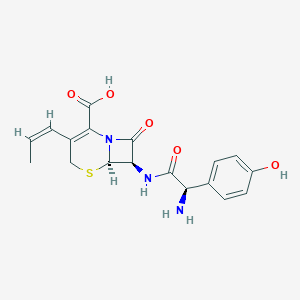

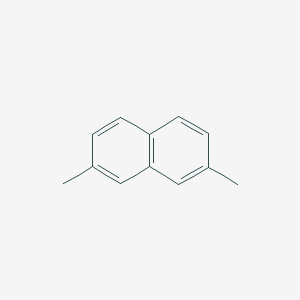

Molecular Structure Analysis

The molecular structure of chlorobutanol has been studied using various spectroscopic methods, including X-ray diffraction, to confirm its structure. Such studies provide insights into its crystal system and the conformation about the C-C bond, demonstrating the molecule's complexity and stability (A. D. Kumar et al., 2016)^3^.

Chemical Reactions and Properties

Chlorobutanol participates in various chemical reactions, demonstrating its versatility as a chemical compound. It shows antimicrobial activity, which is evaluated against strains like Escherichia coli and Staphylococcus aureus, underlining its significant antibacterial and antifungal properties (H. Nadia et al., 2018)^4^.

Physical Properties Analysis

The physical properties of chlorobutanol, such as melting temperature and solubility, are critical for its application in pharmaceutical formulations. It typically appears as a white crystalline substance with specific solubility characteristics in water, ethanol, and glycerol, conforming to European pharmacopoeia standards (H. Nadia et al., 2018)^4^.

Chemical Properties Analysis

The chemical properties of chlorobutanol, including its reactivity and stability, are influenced by its molecular structure. Studies have explored its conformational stability and vibrational spectra to understand its interactions and reactivity further. Such analyses contribute to a deeper understanding of chlorobutanol's chemical behavior and its applications in various fields (H. Badawi, 2012)^5^.

科学研究应用

α-芳氧基异丁酸的合成

氯丁醇: 在有机合成中被广泛应用,尤其是在苯并异恶唑转化为α-芳氧基异丁酸的过程中 . 该反应在合成各种具有潜在药物和农用化学品应用的有机化合物中具有重要意义。

冷冻干燥介质

该化合物与二甲基砜形成低共熔混合物,使其成为冷冻干燥的极佳介质 . 其高溶解能力和高效的溶剂去除率使其适合制备药物研究样品和生物样本保存。

药物防腐剂

作为防腐剂,氯丁醇常用于药物制剂中,以防止微生物污染。 可以使用毛细管电泳方法对这些制剂中的氯丁醇进行定量 , 确保药物产品的安全性和有效性。

实验室动物的麻醉剂

在生物研究中,氯丁醇用作小型实验室动物(如水蛭)的麻醉剂。 该应用对于涉及从再生细胞中制备c-DNA文库的研究至关重要,这些研究可以提供对细胞再生和修复机制的见解 .

溶解度增强

氯丁醇: 在乙醇、醚、氯仿和甘油等有机溶剂中具有溶解性,而在水中不溶 . 该特性在研究中被利用来增强疏水化合物的溶解度,促进其研究和应用。

不相容性和储存研究

研究氯丁醇与氧化剂的不相容性及其最佳储存条件对于确保该化合物的稳定性和持久性至关重要。 这些知识对于其在研究和工业环境中的安全操作和储存至关重要 .

作用机制

Target of Action

The primary target of Chlorobutanol Hemihydrate is the central nervous system (CNS) . It acts as a sedative and has local anesthetic properties .

Mode of Action

Chlorobutanol Hemihydrate interacts with its targets by depressing the sensory cortex , decreasing motor activity , and producing drowsiness, sedation, and hypnosis . It also decreases the conduction velocity and induces conduction failure and automaticity within isolated ventricular muscle strips .

Biochemical Pathways

Chlorobutanol Hemihydrate affects the GABAergic neurotransmission pathway . It enhances the effect of the neurotransmitter GABA on GABA receptors, leading to increased chloride influx into the neuron, hyperpolarization, and decreased neuron excitability .

Pharmacokinetics

Given its lipophilic nature, it is likely to be well-absorbed following oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Chlorobutanol Hemihydrate’s action include reduced neuronal excitability , sedation , hypnosis , and anesthesia . It also impacts myocardial cells by acting on the cell membrane and reduces isometric tension produced by the heart .

Action Environment

Environmental factors such as pH , temperature , and ionic strength can influence the action, efficacy, and stability of Chlorobutanol Hemihydrate. For instance, it is stable under normal storage conditions but may degrade under extreme conditions .

安全和危害

未来方向

Chlorobutanol is used as a preservative in cosmetics and has antibacterial activity . A study investigated the single- and repeated-dose 28-day oral toxicity of a Chlorobutanol solvent in Sprague Dawley (SD) rats . The study suggested that the approximate lethal dose (ALD) of Chlorobutanol was over 250 mg/kg b.w./day in the single-dose study, and the no adverse effect level (NOAEL) for Chlorobutanol was over 50 and 12.5 mg/kg b.w./day for female and male rats in the repeated-dose toxicity study .

属性

IUPAC Name |

1,1,1-trichloro-2-methylpropan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWLCXJYIMRJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022235 | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Sigma-Aldrich MSDS] | |

| Record name | Chlorobutanol hemihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6001-64-5 | |

| Record name | Chlorobutanol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBUTANOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4P6271OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

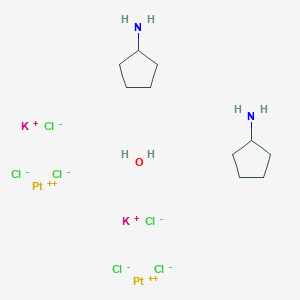

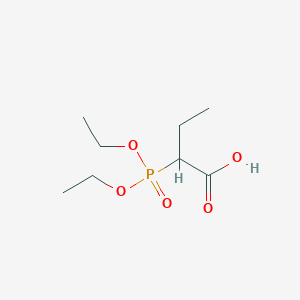

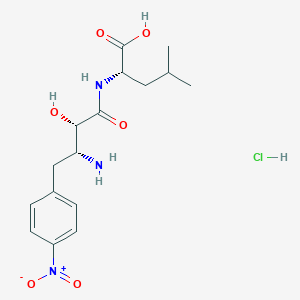

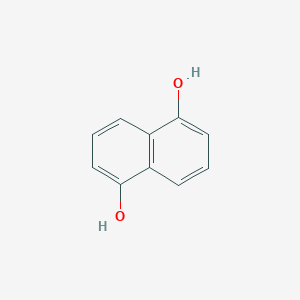

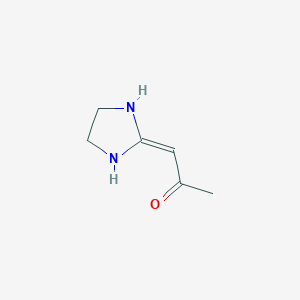

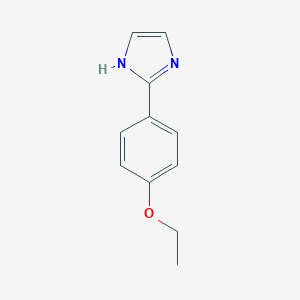

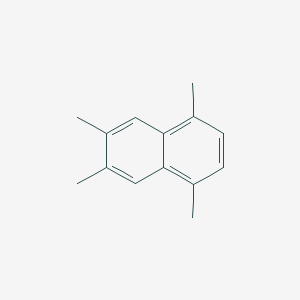

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)